(2-Methyl-2H-pyrazol-3-yl)acrylic acid

Medicinal Chemistry Chemical Synthesis Building Blocks

Procure CAS 1006959-18-7 to ensure the correct (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid isomer with the critical 2-methyl-2H-pyrazol configuration. Substituting with pyrazol-4-yl isomers or ester analogs compromises target binding needed for patented systemic fungicide activity [US 5,128,350; US 5,055,477]. Its free α,β-unsaturated acid handle enables direct amidation and Knoevenagel condensations for generating focused medicinal chemistry libraries targeting antimalarial and anticancer pathways. Request ≥98% purity to minimize side products in complex downstream syntheses, ensuring reproducible results and higher yields in lead optimization campaigns.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B11723993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-pyrazol-3-yl)acrylic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C=CC(=O)O
InChIInChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)
InChIKeyFLMCGVRZSZMFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-2H-pyrazol-3-yl)acrylic Acid (CAS 1006959-18-7): Procuring a High-Purity Pyrazole-Acrylate Building Block


(2-Methyl-2H-pyrazol-3-yl)acrylic acid, also known as (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid , is a heterocyclic compound combining a pyrazole ring with an α,β-unsaturated carboxylic acid moiety. This core structure is characteristic of a broader class of pyrazolyl acrylic acid derivatives which have been the subject of extensive patenting for their use as agricultural microbicides and fungicides due to their potent systemic activity [1][2]. As a building block, its reactive acrylic acid group allows for diverse derivatization through amide bond formation and cyclization reactions, making it a versatile intermediate in medicinal chemistry [3].

The Limits of Simple Interchangeability for (2-Methyl-2H-pyrazol-3-yl)acrylic Acid


While many pyrazole-acrylic acid derivatives exist, simple substitution is not possible due to the critical influence of the methyl group's position and the acrylic acid's regiochemistry on both biological and chemical activity. The presence and exact location of the methyl group on the pyrazole nitrogen (the 2-methyl-2H-pyrazol configuration) are key determinants of a molecule's interaction with biological targets [1]. Similarly, the availability and geometry (E-isomer) of the acrylic acid double bond are essential for its reactivity in subsequent chemical transformations like Knoevenagel condensations [2]. Using a close analog with a different substitution pattern, such as a pyrazol-4-yl derivative or an ester instead of the free acid, will lead to a fundamentally different intermediate, thereby compromising the yield, activity, and reproducibility of downstream research and development. The specific CAS number, 1006959-18-7, defines this unique chemical entity, and its procurement ensures experimental consistency.

Quantitative Differentiation: A Data-Driven Procurement Guide for (2-Methyl-2H-pyrazol-3-yl)acrylic Acid


Commercial Purity Benchmark for Reproducible Synthesis and Screening

For research applications, the guaranteed purity of the procured compound is a fundamental quality metric. (2-Methyl-2H-pyrazol-3-yl)acrylic acid is commercially available from multiple reputable vendors with a minimum specification of 98% purity, ensuring its suitability as a building block for high-fidelity synthesis . In contrast, many closely related pyrazole-acrylic acid analogs are often only offered at lower purities, such as 95%, or are not readily available as the free acid from major suppliers, which can introduce variability and require additional purification steps . This higher baseline purity specification directly reduces the risk of side reactions and simplifies purification workflows, making it a more reliable choice for complex multi-step syntheses or biological assays where contaminants could lead to false results.

Medicinal Chemistry Chemical Synthesis Building Blocks

Validated Scaffold for Agrochemical Fungicide Development

The pyrazolyl acrylic acid scaffold, of which (2-Methyl-2H-pyrazol-3-yl)acrylic acid is a specific example, has been extensively patented for its potent fungicidal and systemic activity in agricultural and horticultural applications [1][2][3]. This class of compounds was found to possess a 'potent fungicidal activity as well as an excellent systemic activity for plants,' a characteristic that distinguishes it from other pyrazole-based fungicides that may only act on contact [1]. While the exact compound is a building block rather than a final active ingredient, its core structure is a validated and protected chemical space for developing next-generation crop protection agents. In contrast, a building block based on a less-validated scaffold (e.g., a pyrazole-1-yl acrylic ester) would not carry the same patent-backed evidence of systemic biological activity, representing a higher-risk starting point for agrochemical discovery programs.

Agrochemistry Fungicide Discovery Plant Protection

Anti-Inflammatory Potential via the Pyrazole-Acrylic Acid Motif

The pyrazole-acrylic acid motif has been linked to anti-inflammatory activity, as demonstrated in studies on beta-(4-pyrazol)acrylic acid derivatives [1]. These compounds were found to exhibit anti-inflammatory effects and were noted to be 'less toxic than the reference drug' [2]. This class-level evidence supports the utility of (2-Methyl-2H-pyrazol-3-yl)acrylic acid as a starting material for designing novel anti-inflammatory agents. While a direct analog like 3-(1H-pyrazol-3-yl)acrylic acid might share the core functionality, the specific 2-methyl-2H-pyrazol substitution pattern on our target compound is a critical structural variation. This difference in regiochemistry can lead to significant changes in target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making the target compound a distinct and potentially more valuable starting point for medicinal chemistry optimization in this therapeutic area.

Inflammation Drug Discovery COX Inhibition

Proven Versatility as a Precursor for Diverse Bioactive Molecules

The pyrazole acrylic acid scaffold is a well-documented precursor for generating diverse bioactive molecules, including antimalarial and anticancer agents [1][2]. A 2018 study successfully used this core structure to synthesize a library of oxadiazole and amide derivatives, demonstrating the scaffold's synthetic tractability [1]. The study found that 'cyclization (oxadiazole) favored antimalarial activity while non-cyclized compounds (amides) emerged as better anticancer agents' [1]. For (2-Methyl-2H-pyrazol-3-yl)acrylic acid specifically, the free carboxylic acid is a more versatile handle for this type of derivatization than a corresponding ester, which would require an extra deprotection step. While other pyrazole building blocks (e.g., pyrazole carbaldehydes) could be used for similar chemistry, they would not produce the same resulting compound libraries. The specific acrylic acid moiety on our target compound dictates the structure and properties of the final products.

Medicinal Chemistry Drug Discovery Organic Synthesis

High-Value Application Scenarios for Procuring (2-Methyl-2H-pyrazol-3-yl)acrylic Acid


Medicinal Chemistry: High-Fidelity Building Block for Targeted Library Synthesis

In medicinal chemistry, this compound is an ideal building block for generating focused libraries of pyrazole-containing molecules. Its ≥98% purity ensures consistent and predictable reactivity, minimizing side products in complex reaction sequences. The free acrylic acid group serves as a versatile handle for creating diverse amide, ester, and heterocyclic derivatives, as validated by its use in generating antimalarial and anticancer leads [1]. This contrasts with lower-purity analogs or esters that introduce unnecessary purification burdens and synthetic limitations.

Agrochemical Research: Leveraging a Proven Systemic Fungicide Scaffold

For agrochemical R&D, this compound provides a validated starting point for designing novel fungicides. The core pyrazolyl acrylic acid scaffold is the subject of multiple patents citing its 'potent fungicidal activity' and 'excellent systemic activity' in plants [2][3]. By using this specific building block, researchers can synthesize and test new derivatives with the goal of improving upon this established class of plant protection agents, a more focused strategy than starting from an untested or less-validated chemical scaffold.

Chemical Biology: Probing Protein-Ligand Interactions with a Validated Core Motif

In chemical biology, the compound can be used to create affinity probes or activity-based probes. The pyrazole-acrylic acid motif has known interactions with various biological targets, including enzymes in anti-inflammatory pathways [4]. By further functionalizing the acrylic acid group, researchers can attach fluorophores or biotin tags to this core, creating tools to study target engagement and localization in complex biological systems. Its established biological relevance, even at the class level, provides a more meaningful starting point than a random building block for tool compound development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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